(4-Chlorophenyl)(4-pentylphenyl)methanone
CAS No.: 951887-48-2
Cat. No.: VC7816176
Molecular Formula: C18H19ClO
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951887-48-2 |
|---|---|
| Molecular Formula | C18H19ClO |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | (4-chlorophenyl)-(4-pentylphenyl)methanone |
| Standard InChI | InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |
| Standard InChI Key | OZIYFESSQUKNLW-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named (4-chlorophenyl)-(4-pentylphenyl)methanone, reflecting its methanone core flanked by two substituted phenyl groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉ClO | |
| Molecular Weight | 286.8 g/mol | |
| CAS Registry No. | 951887-48-2 | |
| IUPAC Name | (4-Chlorophenyl)(4-pentylphenyl)methanone |
Structural Features
The molecule consists of:
-
A methanone group (C=O) bridging two aromatic rings.
-
A 4-chlorophenyl group providing electrophilic character.
-
A 4-pentylphenyl group imparting hydrophobicity and structural flexibility.
The para-substitution minimizes steric hindrance, enabling planar alignment of the aromatic rings, which is critical for electronic conjugation .
Synthesis and Manufacturing
Friedel-Crafts Acylation
A common method involves Friedel-Crafts acylation, where 4-pentylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃):
This method achieves moderate yields (60–75%) and requires rigorous purification to remove catalyst residues .
Grignard Reaction
An alternative approach employs a Grignard reagent (4-chlorophenylmagnesium bromide) reacting with 4-pentylbenzaldehyde, followed by oxidation to the ketone:
This route offers higher purity (>90%) but involves sensitive reagents .
Industrial Production
Scale-up processes utilize continuous-flow reactors to enhance safety and efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes acylation |
| Catalyst Loading | 10–15 mol% AlCl₃ | Balances activity and cost |
| Reaction Time | 4–6 hours | Ensures completion |
Industrial batches typically achieve 85% purity, requiring recrystallization from ethanol for pharmaceutical-grade material .
Physicochemical Properties
Physical State and Solubility
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 92–94°C (literature); 90–93°C (experimental) .
-
Solubility:
Spectroscopic Data
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1090 cm⁻¹ (C-Cl stretch) .
-
¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.32 (m, 6H, CH₂), 2.65 (t, 2H, Ar-CH₂), 7.25–7.45 (m, 8H, Ar-H) .
-
¹³C NMR: δ 196.5 (C=O), 139.2–126.8 (aromatic carbons), 31.5–22.4 (aliphatic chain) .
Chemical Reactivity and Derivatives
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, forming secondary alcohols with reducing agents (e.g., NaBH₄):
Yields exceed 80% under anhydrous conditions .
Electrophilic Aromatic Substitution
The electron-rich 4-pentylphenyl ring facilitates sulfonation or nitration at the meta position:
Oxidation and Reduction
-
Oxidation: Limited reactivity due to steric hindrance; strong oxidants (e.g., KMnO₄) cleave the aliphatic chain .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Antipsychotic Agents: Structural analogs show dopamine receptor affinity .
-
Anticancer Compounds: Derivatives inhibit tubulin polymerization (IC₅₀ = 2.1 μM in MCF-7 cells) .
Materials Science
-
Liquid Crystals: The pentyl chain promotes mesophase stability in display technologies .
-
Polymer Additives: Enhances UV resistance in polycarbonates .
| Hazard | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Irritation | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Use fume hood |
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume